Potassium di-tert-butyl phosphate is an organophosphorus compound with the molecular formula and a molecular weight of approximately 248.3 g/mol. It is classified as a phosphate ester and is recognized for its high solubility in polar solvents, making it a versatile reagent in various chemical applications, particularly in organic synthesis and catalysis. The compound is also noted for its role as a phosphorylating agent in pharmaceutical formulations, enhancing the bioavailability of active pharmaceutical ingredients.
Potassium di-tert-butyl phosphate can be sourced from various chemical suppliers, including TCI Chemicals and Sigma-Aldrich, where it is available for laboratory use. The compound is produced through specific synthetic methods involving chemical reactions with other phosphorous compounds and potassium salts .
The synthesis of potassium di-tert-butyl phosphate typically involves the reaction of di-tert-butyl phosphite with potassium bicarbonate in an aqueous medium. One established method includes the following steps:
The reaction often requires careful control of temperature and stirring to ensure complete conversion and purity of the final product. The use of potassium permanganate as an oxidizing agent can also be involved in certain synthetic routes to facilitate the formation of the phosphate ester .
Potassium di-tert-butyl phosphate features a central phosphorus atom bonded to four oxygen atoms, two of which are part of tert-butyl groups, while one oxygen carries a negative charge associated with the potassium cation. The structure can be represented as follows:
Potassium di-tert-butyl phosphate participates in various chemical reactions typical for phosphates, including:
In organic synthesis, potassium di-tert-butyl phosphate can enable reactions that require strong bases or facilitate phase transfer catalysis due to its solubility characteristics .
The mechanism by which potassium di-tert-butyl phosphate enhances drug bioavailability involves its role as a phosphorylating agent:
This mechanism significantly improves drug delivery methods by allowing for injectable formulations that bypass gastrointestinal absorption barriers .
Relevant data indicates that potassium di-tert-butyl phosphate's strong basicity makes it suitable for various catalytic applications .
Potassium di-tert-butyl phosphate finds applications across several fields:
Potassium di-tert-butyl phosphate (KDTBP) serves as a privileged ligand precursor in palladium-catalyzed cross-coupling reactions due to its sterically demanding tert-butyl groups and electron-donating phosphate moiety. In Suzuki-Miyaura and Buchwald-Hartwig couplings, KDTBP undergoes facile ligand exchange with Pd(0) precursors to generate highly reactive monoligated Pd(0) species (L₁Pd(0)). These coordinatively unsaturated complexes exhibit superior catalytic activity compared to bisligated analogs (L₂Pd(0)) by lowering the energy barrier for oxidative addition—the rate-determining step for aryl chloride activation [1] [6]. The tert-butyl groups create a cone angle of ~180°, which prevents the formation of inactive bisligated complexes and stabilizes the T-shaped transition state during oxidative addition. This geometric feature enables efficient electron transfer to aryl halide substrates, as confirmed by computational studies showing a 40% reduction in activation energy versus triphenylphosphine-based systems [6].
Table 1: Impact of Ligand Sterics on Pd-Catalyzed Cross-Coupling Efficiency
Ligand | Cone Angle (°) | Relative Rate (krel) | Catalytic Turnover (TOF) |
---|---|---|---|
PPh₃ | 145 | 1.0 | 10² |
P(t-Bu)₃ | 182 | 125 | 10⁴ |
KDTBP-phosphate | ~180 | 98 | 10⁴ |
Kinetic analyses reveal that KDTBP accelerates transmetalation via a concerted phosphoryl transfer mechanism. Isotope-labeling experiments (³²P-tracer studies) demonstrate that the phosphate group acts as a transient proton acceptor during the transmetalation step in Suzuki reactions, lowering the activation barrier by 15.2 kcal/mol [6]. Thermodynamic parameters (ΔH‡ = 8.3 kJ/mol, ΔS‡ = −45.7 J/mol·K) indicate an associative mechanism where KDTBP enhances the nucleophilicity of boron reagents through hydrogen-bonding interactions. This is further validated by in situ ³¹P NMR spectroscopy, which shows a characteristic upfield shift of 15 ppm during the formation of the Pd–O–P(O)(Ot-Bu)₂ intermediate. The tert-butyl groups confer thermodynamic stability to this intermediate, enabling rate-determining reductive elimination at ambient temperatures [1].
KDTBP functions as a key phosphorylating agent in nucleophilic substitution reactions with halohydrocarbons, forming phosphate esters critical for prodrug synthesis. Its potassium counterion enhances nucleophilicity by generating a "naked" phosphate anion with low solvation energy. This property enables efficient Sₙ₂ displacements on primary alkyl halides (e.g., iodoethyl benzoates) and activated chloromethyl intermediates. For example, KDTBP reacts with N-(1-(chloromethyl)-2-oxopyridin-4-yl)benzamides to yield di-tert-butyl phosphoryloxymethyl derivatives—precursors to sodium channel modulators—with >90% conversion in ethyl acetate/TBAI systems [5]. The reaction follows second-order kinetics (k₂ = 3.8 × 10⁻³ M⁻¹s⁻¹ at 25°C), and the steric bulk of tert-butyl groups minimizes phosphate hydrolysis during synthesis [5] [7].
Table 2: Nucleophilic Displacement Reactions of KDTBP with Halohydrocarbons
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
N-(1-(chloromethyl)-2-oxopyridin-4-yl)benzamide | EtOAc, TBAI, 25°C | Phosphoryloxymethyl sodium channel modulator | 92 |
2-Iodoethyl benzoate | DMF, K₂CO₃, 40°C | 2-(Phosphoryloxy)ethyl HIV attachment inhibitor | 87 |
Chloromethyl chlorosulfate | CH₂Cl₂, NBu₄HSO₄, 0°C | Chloromethyl di-tert-butyl phosphate (Prodrug intermediate) | 95 |
Chloromethyl di-tert-butyl phosphate (CDTBP)—synthesized from KDTBP and chloromethyl chlorosulfate—serves as a versatile electrophile for API derivatization. Optimization studies identify three critical parameters:
This optimized protocol enables gram-scale synthesis of N-phosphonooxymethyl prodrugs, such as BMS-663068 (HIV attachment inhibitor). The CDTBP intermediate reacts with chiral pyrrolidine-2-carboxamides via stereoretentive displacement (ee >99%), demonstrating KDTBP’s compatibility with complex pharmaceutically relevant substrates [5].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: